methyl 6-chloro-2-(2-((4-ethylphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide
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Description
“Methyl 6-chloro-2-(2-((4-ethylphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide” is a chemical compound with the molecular formula C9H8ClNO5S2 and a molecular weight of 309.75 . It is also known by several other names such as XLT-A5, AKOS 90294, Lornoxicam Impurity 24, Lornoxicam Impurity 12, LORNOXICAM INTERMEDIATE, Lornoxicam Methyl Ester, Lornoxicam intermediate 5, Intermediate of lornoxicam, Lornoxicam Methyl Ester Impurity .
Physical And Chemical Properties Analysis
This compound has a melting point of 198-200°C, a predicted boiling point of 482.3±55.0 °C, and a density of 1.728 . It is slightly soluble in dichloromethane, DMSO, and methanol . It is a solid compound with a pale yellow color .Scientific Research Applications
Synthesis and Chemical Transformations
Chemical Synthesis and Derivatives : The synthesis of chemical compounds similar to the one mentioned often involves complex reactions including the use of microwave irradiation, aminolysis with secondary amines, and reactions with nucleophiles such as ethanolamine. These methods can lead to a variety of derivatives with potential applications in various fields including medicinal chemistry and material science (Abdalha et al., 2011).
Novel Synthesis Approaches : The development of novel biologically active compounds, including the synthesis of 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides, showcases the potential for creating new therapeutic agents through innovative synthetic routes. This includes ultrasonic-mediated reactions for efficient synthesis (Zia-ur-Rehman et al., 2009).
Potential Applications in Drug Discovery
Biological Activities and Applications : The synthesis of novel compounds often aims at evaluating their biological activities. For example, compounds with the benzo[e][1,2]thiazine structure have been studied for their antibacterial and radical scavenging activities, indicating potential applications in developing new antimicrobial agents or antioxidants (Zia-ur-Rehman et al., 2009).
Drug Design and Development : The crystal structure analysis and biological activity assessment of compounds within this chemical family can inform drug design strategies, especially in identifying compounds with specific therapeutic targets such as antimalarial activity. Understanding the molecular structure and activity relationships is crucial in the development of new drugs (Charris et al., 2007).
properties
IUPAC Name |
methyl 6-chloro-2-[2-(4-ethylanilino)-2-oxoethyl]-1,1-dioxo-4-phenyl-1λ6,2-benzothiazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN2O5S/c1-3-17-9-12-20(13-10-17)28-23(30)16-29-25(26(31)34-2)24(18-7-5-4-6-8-18)21-15-19(27)11-14-22(21)35(29,32)33/h4-15H,3,16H2,1-2H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJKDKHMWEVRPPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C(=C(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=CC=C4)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 6-chloro-2-(2-((4-ethylphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide |
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